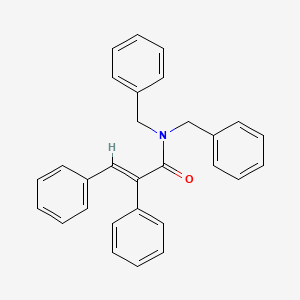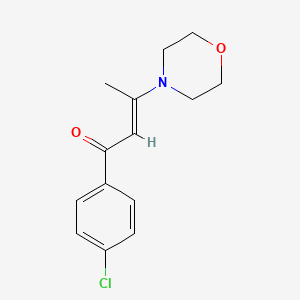
1-(4-chlorophenyl)-3-(4-morpholinyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(4-morpholinyl)-2-buten-1-one, commonly known as Clomiphene, is a synthetic chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is widely used in scientific research for its ability to induce ovulation in women with infertility issues. Additionally, Clomiphene has been found to have potential applications in the treatment of male infertility, breast cancer, and osteoporosis.
Wirkmechanismus
Clomiphene acts as a partial agonist of estrogen receptors in the hypothalamus, which results in the inhibition of the negative feedback mechanism of estrogen. This leads to increased secretion of FSH and LH, which stimulates ovulation.
Biochemical and Physiological Effects
Clomiphene has been found to have a number of biochemical and physiological effects, including increased secretion of FSH and LH, stimulation of ovulation, and improvement of sperm production in men with infertility issues. Additionally, Clomiphene has been found to have potential applications in the treatment of breast cancer and osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
Clomiphene has several advantages for use in lab experiments, including its ability to induce ovulation in women and improve sperm production in men. However, there are also limitations to its use, including the potential for side effects such as hot flashes, mood swings, and headaches.
Zukünftige Richtungen
There are several potential future directions for research involving Clomiphene, including its potential use in the treatment of breast cancer and osteoporosis, as well as its potential applications in male infertility. Additionally, further research is needed to better understand the biochemical and physiological effects of Clomiphene and its potential side effects.
Synthesemethoden
Clomiphene is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)-but-3-en-2-one. This intermediate is then reacted with morpholine to yield 1-(4-chlorophenyl)-3-(4-morpholinyl)-2-buten-1-one.
Wissenschaftliche Forschungsanwendungen
Clomiphene is commonly used in scientific research to induce ovulation in women with infertility issues. It works by blocking the negative feedback mechanism of estrogen on the hypothalamus, which results in increased secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). This, in turn, stimulates the growth and maturation of follicles in the ovaries, leading to ovulation.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-11(16-6-8-18-9-7-16)10-14(17)12-2-4-13(15)5-3-12/h2-5,10H,6-9H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYKLHFLSAYFHE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-morpholin-4-ylbut-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)
![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)
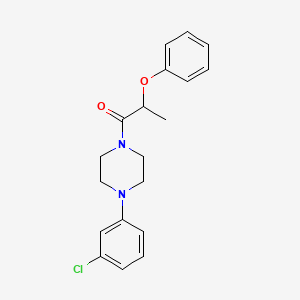
![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)
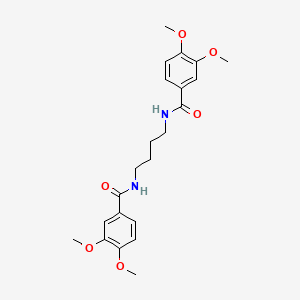
![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)
![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)
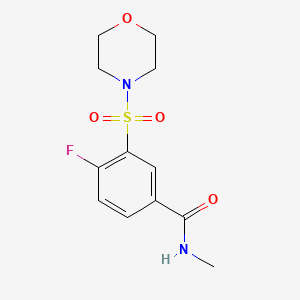

![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
